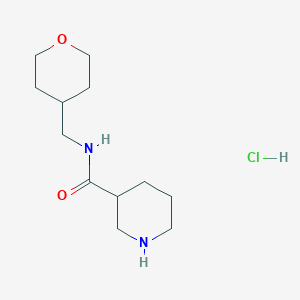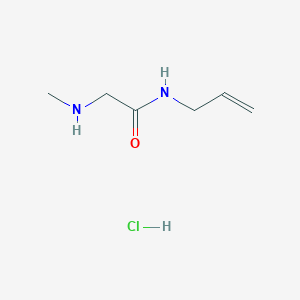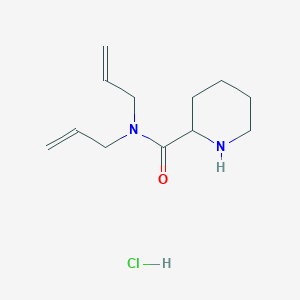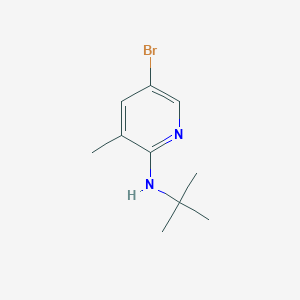
N-(5-溴-3-甲基-2-吡啶基)-N-(叔丁基)胺
描述
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (NBMTBA) is an organic compound that is used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as ether and benzene. NBMTBA is an important intermediate in the synthesis of various amines, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
-
Organic Synthesis
- Amines serve as building blocks in the synthesis of complex molecules . They can be used to create a wide range of organic compounds, including polymers, catalysts, sensors, and nanomaterials .
- The methods of application or experimental procedures often involve various types of chemical reactions, such as substitution, addition, or elimination reactions .
- The outcomes of these reactions can be diverse, depending on the specific reactants and conditions used .
-
Medicinal Chemistry
- Amines are often used as functional groups in drug molecules . They can influence the biological activity of the drug, affecting its potency, selectivity, or pharmacokinetic properties .
- The methods of application often involve the design and synthesis of new drug molecules, followed by biological testing .
- The outcomes can include the discovery of new drugs or the improvement of existing ones .
-
Materials Science
- Amines can be used to tailor the properties of materials to meet specific application requirements . This can include modifying the electrical, optical, or mechanical properties of the material .
- The methods of application often involve the synthesis of new materials, followed by characterization using techniques such as spectroscopy, microscopy, or mechanical testing .
- The outcomes can include the development of new materials with improved or novel properties .
-
Industrial Applications
-
Neuroscience
- Certain amines, such as dopamine and epinephrine, act as neurotransmitters in the brain .
- The methods of application often involve studying the effects of these amines on brain function, using techniques such as electrophysiology or neuroimaging .
- The outcomes can include a better understanding of brain function and the development of treatments for neurological disorders .
-
Plant Biology
- Certain amines, known as alkaloids, are produced by plants and have various biological effects .
- The methods of application often involve studying the biosynthesis and function of these alkaloids, using techniques such as genetics or biochemistry .
- The outcomes can include a better understanding of plant biology and the development of new agricultural or medicinal applications .
-
Environmental Science
- Amines can interact with atmospheric particles and contribute to air pollution . They can also be used in carbon capture and storage technologies to help mitigate climate change .
- The methods of application often involve environmental monitoring and modeling, as well as the development and testing of new technologies .
- The outcomes can include a better understanding of environmental processes and the development of solutions to environmental problems .
-
Food Industry
- Certain amines are used as additives in food products . They can enhance the flavor, color, or shelf-life of the food .
- The methods of application often involve the formulation and testing of new food products .
- The outcomes can include the development of new food products or improvements to existing ones .
-
Agricultural Chemistry
- Amines are used in the synthesis of agricultural chemicals, such as pesticides and fertilizers .
- The methods of application often involve the design and synthesis of new chemicals, followed by field testing .
- The outcomes can include the development of more effective or environmentally friendly agricultural chemicals .
-
Textile Industry
- Amines are used in the production of dyes, which are used to color textiles .
- The methods of application often involve the synthesis of new dyes, followed by testing on various types of textiles .
- The outcomes can include the development of new dyes with improved properties, such as brighter colors or better washfastness .
-
Cosmetics Industry
-
Fuel Industry
- Amines are used in the production of certain types of fuels, such as biofuels .
- The methods of application often involve the design and synthesis of new fuel molecules, followed by performance testing .
- The outcomes can include the development of new fuels with improved properties, such as higher energy density or lower emissions .
属性
IUPAC Name |
5-bromo-N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUCVKYAEQJDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
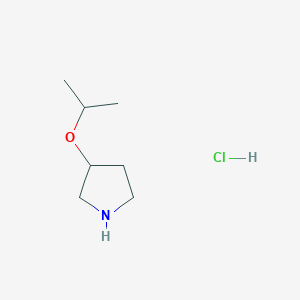
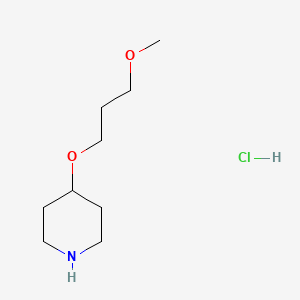

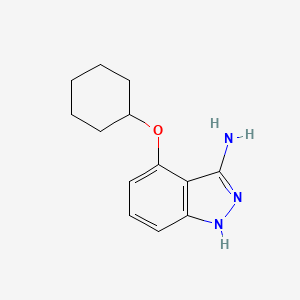
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)
